5-Phenyl-1,3-thiazole-4-sulfonamide
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Overview
Description
5-Phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 5-position and a sulfonamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the sulfonamide group further enhances the compound’s pharmacological potential, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-thiazole-4-sulfonamide typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide . The resulting sulfonyl chloride is then converted into this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thiazole compounds .
Scientific Research Applications
5-Phenyl-1,3-thiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit kinases and proteases involved in cancer cell proliferation . The sulfonamide group enhances its binding affinity to these targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-sulfonamides: These compounds share the thiazole and sulfonamide moieties but differ in the substituents on the thiazole ring.
Thiazole-5-sulfonamides: Similar structure with the sulfonamide group at the 5-position instead of the 4-position.
Thiazole-2-carboxylic acid derivatives: These compounds have a carboxylic acid group at the 2-position, offering different biological activities.
Uniqueness
5-Phenyl-1,3-thiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The combination of the phenyl group and the sulfonamide group on the thiazole ring enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
5-phenyl-1,3-thiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCIPENUMRZABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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